Europium Oxide

Nuclear reactor control materials Neutron absorber Fast breeder reactor

Researchers requiring precise ⁵D₀→⁷F₂ emission at ~613 nm for high-efficiency LEDs or neutron absorbers with low helium generation must source high-purity Eu₂O₃. Supply inconsistency and moisture-degraded batches present common procurement risks. This product addresses those needs directly: • Delivers the Eu³⁺ activator enabling phosphor quantum yields up to 88.5% with 87% thermal emission retention at 400 K. • Validated in nuclear control rod applications since 1972, with a reactivity loss rate one-third that of B₄C. • Packaged under inert conditions to prevent atmospheric degradation.

Molecular Formula Eu2O
Molecular Weight 0
CAS No. 12770-85-3
Cat. No. B1175078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium Oxide
CAS12770-85-3
Molecular FormulaEu2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Oxide Technical Overview


Europium Oxide (Eu₂O₃, CAS 12770-85-3) is a rare earth sesquioxide characterized by a high melting point of approximately 2002–2291 °C, density of 7.42 g/cm³, and pronounced chemical sensitivity to atmospheric moisture and CO₂ [1]. Its defining functional attribute derives from the trivalent europium ion (Eu³⁺), which exhibits narrow-band red emission at ~610–615 nm due to the ⁵D₀→⁷F₂ intra‑4f transition, coupled with an exceptionally high thermal neutron absorption cross‑section (~5800 barns for elemental europium) [2]. These intrinsic properties position Eu₂O₃ as both a critical red phosphor activator in display and lighting technologies and as a neutron absorber candidate in nuclear reactor control systems.

Phosphor Narrow-band red emission at ~610–615 nm for phosphor activation and solid-state lighting.
Nuclear Exceptionally high thermal neutron capture cross-section supports control rod and absorber design.
Handling Moisture- and CO₂-sensitive; requires controlled storage conditions to preserve surface reactivity.

Why Europium Oxide Substitution Fails


In‑class rare earth oxides are not interchangeable with Eu₂O₃ because its functional value hinges on two physicochemical signatures that lack straightforward alternatives: (i) the precise 4f‑electronic configuration of Eu³⁺ that yields high‑purity narrow‑band red emission essential for color rendering in displays, a property absent in Gd₂O₃, Tb₄O₇, or Sm₂O₃ [1]; and (ii) a combination of extremely high thermal/epithermal neutron capture cross‑section with a chain‑type transmutation pathway that, unlike boron‑based absorbers (B₄C), does not generate helium gas under irradiation and decays in reactivity worth at approximately one‑third the rate [2]. Substituting with another lanthanide oxide would therefore compromise either the spectral output in photonic applications or the operational safety and longevity in nuclear control systems. The quantitative evidence presented in Section 3 establishes precisely where Eu₂O₃ diverges from its closest comparators across these domains.

Red emission specificity
Eu³⁺ 4f electronic configuration yields pure narrow-band red output not replicable by Gd₂O₃, Tb₄O₇, or Sm₂O₃. Substituting alters color rendering in display/phosphor applications.
Neutron absorption chain
Europium transmutation retains high capture cross-sections without helium generation, unlike B₄C. This avoids gas plenum and slows reactivity worth decay – a profile lanthanide alternatives do not match.

Europium Oxide Differentiation Evidence


Reactivity Worth Loss vs. B₄C

In fast breeder reactor control rod applications, europium oxide (Eu₂O₃) demonstrates a rate of reactivity worth loss with neutron exposure that is only one‑third that of control rods containing boron carbide (B₄C) [1]. This is attributed to the chain‑type absorption mechanism of europium, wherein transmutation products retain substantial neutron capture cross‑sections, whereas B₄C undergoes a (n,α) reaction that consumes the ¹⁰B absorber and generates helium gas [2]. Furthermore, the BOR‑60 fast breeder reactor (Russia) has operated with Eu₂O₃ in one control rod since 1972 with satisfactory performance, providing an operational validation absent for many alternative absorber concepts [1].

Reactivity Loss vs. B₄C
Head-to-head
Reported ~1/3 of B₄C loss rate
Supports longer in-core service and helium-free operation evaluation.
Fast breeder spectrum; validated in BOR‑60 since 1972.
Nuclear reactor control materials Neutron absorber Fast breeder reactor Burnup reactivity

Photocatalytic Enhancement vs. Un-doped TiO₂

Europium (Eu³⁺) doping of TiO₂ nanoscale particles synthesized via a sol‑gel mediated rapid‑condensation technique yields a photocatalytic degradation efficiency for methyl orange (MO) dye that is approximately 12% stronger than that of the un‑doped TiO₂ counterpart under UV light irradiation [1]. The enhancement is attributed to the introduction of Eu³⁺‑associated localized states within the TiO₂ band gap that facilitate charge separation and inhibit electron–hole recombination. Notably, the Eu³⁺‑doped TiO₂ system simultaneously exhibits intense red photoluminescence at ~613 nm (⁵D₀→⁷F₂), conferring dual optoelectronic and photocatalytic functionality that un‑doped TiO₂ lacks [1].

Photocatalytic Enhancement
Head-to-head
Reported +12% degradation vs. un‑doped TiO₂
Doping route may support dual optoelectronic and catalytic functionality screening.
Methyl orange, UV irradiation; Eu³⁺-doped anatase ~7 nm.
Photocatalysis Dye degradation TiO₂ doping Environmental remediation

Red Phosphor Quantum Yield Benchmark

Trivalent europium‑substituted Li₃Y₃BaSr(MoO₄)₈ phosphors achieve an absolute quantum yield of 88.5% with exceptional thermal stability, retaining 87% of emission intensity at 400 K [1]. This combination of high quantum efficiency and negligible thermal quenching is critical for high‑power LED operation, where junction temperatures routinely exceed 100 °C. While the reported data derive from a specific host matrix, the performance establishes a class‑level benchmark for Eu³⁺‑based narrow‑band red phosphors that is directly relevant to applications employing Eu₂O₃ as the europium source material. Alternative red‑emitting activators such as Sm³⁺ or Pr³⁺ do not match this combination of near‑unity quantum yield and thermal robustness in comparable host systems.

Quantum Yield Benchmark
Class-level
88.5% absolute QY; 87% retention at 400 K
Establishes class-level performance context for Eu³⁺ red phosphors.
Li₃YBaSr molybdate host; reference for source material selection.
LED phosphor Quantum yield Solid‑state lighting Thermal stability

Purity Grade Selection Criteria

Commercial Eu₂O₃ is available in distinct purity tiers that materially affect performance in luminescence and nuclear applications. Standard 4N purity (99.99%) is typically specified for general phosphor synthesis, while 5N purity (99.999% Eu₂O₃/TREO) is required where even trace levels of other rare earth impurities (e.g., Sm₂O₃, Gd₂O₃, Tb₄O₇) would introduce parasitic absorption, cross‑relaxation quenching, or unwanted spectral contamination . Vendor specifications for 5N material explicitly limit individual rare earth impurities to 1–2 ppm, with non‑RE impurities such as SiO₂ controlled to ≤15 ppm . For nuclear absorber applications, where neutron capture cross‑section depends sensitively on isotopic and elemental purity, the 5N grade is the minimum acceptable specification.

Purity Grade Selection
Data to verify
5N (99.999%) vs. 4N (99.99%)
Higher purity supports luminescence and nuclear predictability; impurity threshold review needed.
Supplier specification; trace RE impurities ≤1–2 ppm in 5N.
High‑purity rare earth oxides Phosphor grade Trace impurity specification REO/TREO ratio

Bandgap Engineering via Surfactant Modification

Surface modification of Eu₂O₃ nanoparticles with the cationic surfactant cetyltrimethylammonium bromide (CTAB) during synthesis increases the photocatalytic degradation efficiency for rhodamine B dye by 16% relative to unmodified Eu₂O₃ nanoparticles and by 12% relative to nanoparticles synthesized with polyvinylpyrrolidone (PVP) [1]. Ultraviolet‑visible diffuse reflectance spectroscopy indicates that CTAB widens the Eu₂O₃ bandgap via reduction of oxygen defect states, which in turn suppresses non‑radiative recombination and enhances charge carrier availability for surface redox reactions [1]. This intra‑compound comparison demonstrates that the photocatalytic performance of Eu₂O₃ is not fixed but can be tuned by synthetic route, and that CTAB‑modified material outperforms both unmodified and PVP‑modified variants.

Surfactant Bandgap Engineering
Head-to-head
CTAB-modified: +16% over pure Eu₂O₃; +12% over PVP-modified
Synthetic route may tune photocatalytic response for application-specific screening.
Rhodamine B, UV-visible light; bandgap widening via defect reduction.
Nanomaterials Bandgap tuning Surface modification Defect engineering

Europium Oxide Application Scenarios


Fast Breeder Reactor Control Rods

Eu₂O₃ is uniquely suited for fast breeder reactor control rods where helium gas generation (typical of B₄C absorbers) is unacceptable and where reactivity worth must degrade at the slowest possible rate. Evidence shows that Eu₂O₃ exhibits a reactivity loss rate one‑third that of B₄C [1], eliminating the need for gas plenum and enabling thinner cladding designs. The BOR‑60 reactor has validated this application since 1972 [1].

Red LED Phosphor Synthesis

In the fabrication of narrow‑band red phosphors for solid‑state lighting and display backlighting, Eu₂O₃ serves as the essential Eu³⁺ source to achieve absolute quantum yields up to 88.5% with 87% thermal emission retention at 400 K [1]. Alternative lanthanide activators (Sm³⁺, Pr³⁺) cannot match this combination of near‑unity efficiency and thermal robustness, making 5N‑purity Eu₂O₃ the necessary precursor for premium LED phosphor formulations [2].

Dual-Function Photocatalytic Systems

Eu³⁺‑doped TiO₂ photocatalysts derived from Eu₂O₃ precursors demonstrate a 12% enhancement in methyl orange degradation efficiency over un‑doped TiO₂ while retaining characteristic red photoluminescence at 613 nm [1]. This dual functionality enables real‑time optical monitoring of catalyst status during advanced oxidation processes, a capability not available with non‑luminescent dopants. Surface‑modified Eu₂O₃ (CTAB‑treated) offers an additional 16% photocatalytic efficiency gain over unmodified material [2].

Spectral Shift Absorbers in Space Reactors

Eu₂O₃ is evaluated alongside Gd₂O₃, B₄C, and iridium as a spectral shift absorber (SSA) for enhancing criticality safety in space nuclear reactors under water‑flooded launch failure scenarios [1]. Its steep thermal‑to‑fast neutron capture cross‑section differential enables reactivity suppression in moderated conditions while preserving fast‑spectrum performance under normal operation — a spectral selectivity that boron‑based absorbers provide less efficiently due to their different energy‑dependent cross‑section profiles [1].

Application
Selection Property
Validation Focus
Fast breeder reactor control rods
Low reactivity worth decay rate
In-core service life and helium-free operation
Red LED phosphor synthesis
High quantum yield and thermal stability
Luminescence efficiency at elevated junction temperatures
Dual-function photocatalytic systems
Simultaneous photoluminescence and catalytic activity
Degradation efficiency and optical monitoring capability
Spectral shift absorbers in space reactors
Steep thermal-to-fast neutron cross-section differential
Reactivity suppression under moderated conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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